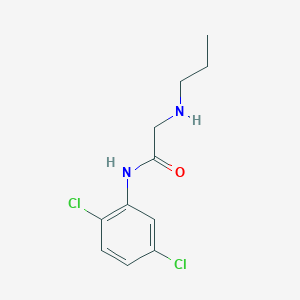

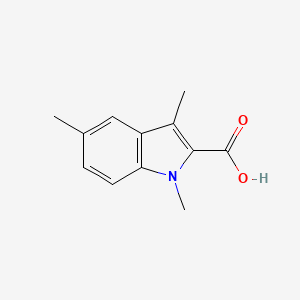

N-(2,5-dichlorophenyl)-2-(propylamino)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,5-dichlorophenyl)-2-(propylamino)acetamide, or DCPA, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the amide family and is used in various applications due to its unique properties. It is an effective inhibitor of enzymes, has been used as a pesticide, and can be used as a building block for pharmaceuticals. In

Scientific Research Applications

Environmental Impact and Degradation

Research has extensively studied the environmental behavior, toxicology, and degradation mechanisms of chlorophenol compounds, which share structural similarities with N-(2,5-dichlorophenyl)-2-(propylamino)acetamide. For instance, chlorophenols, including 2,4-dichlorophenoxyacetic acid (2,4-D), have been scrutinized for their potential toxic effects on non-target organisms and their persistence in various ecosystems (Islam et al., 2017). These studies highlight the necessity for strategies to mitigate the environmental release of such compounds.

Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, research has focused on the development of chemoselective N-acylation reagents and the exploration of chiral axes based on N-Ar (nitrogen-aryl) bonds. Such studies are crucial for advancing methodologies in organic synthesis and the design of new pharmaceuticals. The work of Kondo and Murakami (2001) on synthetic organic chemistry based on the N-Ar axis is a notable example, showcasing the development of N-acylation reagents with improved chemoselectivity and the exploration of chiral ligands for asymmetric synthesis.

Pharmaceutical Applications

The pharmacological activities of compounds containing phenoxy acetamide structures have been extensively studied, indicating their potential as therapeutic candidates. These compounds have been investigated for various biological activities, including antituberculosis effects. The study by Iqbal et al. (2015) reviews the antituberculosis activity of organotin complexes, highlighting the potential of phenoxy acetamide derivatives in contributing to the development of new treatments for tuberculosis.

Toxicity and Safety Evaluation

The toxicity and safety of chlorophenol compounds, which share functional groups with N-(2,5-dichlorophenyl)-2-(propylamino)acetamide, have been the subject of various studies. These investigations aim to understand the potential health risks associated with exposure to such compounds. For example, the review by Kennedy (2001) on the biological effects of acetamide and its derivatives provides insight into their toxicological profiles, emphasizing the importance of assessing the safety of these chemicals.

Mechanism of Action

Target of Action

N-(2,5-dichlorophenyl)-2-(propylamino)acetamide is a selective agonist for the Free Fatty Acid Receptor 3 (FFAR3), also known as GPR41 . FFAR3 is a G-protein coupled receptor that is activated by short-chain fatty acids and plays a crucial role in energy homeostasis .

Mode of Action

Upon binding to FFAR3, N-(2,5-dichlorophenyl)-2-(propylamino)acetamide triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways . This interaction results in various physiological responses, including the regulation of energy balance .

Biochemical Pathways

The activation of FFAR3 by N-(2,5-dichlorophenyl)-2-(propylamino)acetamide affects several biochemical pathways. These include the modulation of adenylate cyclase activity, leading to changes in cyclic AMP levels, and the regulation of intracellular calcium concentrations . These changes can have downstream effects on various cellular processes, including energy metabolism .

Pharmacokinetics

These properties can impact the bioavailability of the compound, determining how much of the administered dose reaches the target site of action .

Result of Action

The molecular and cellular effects of N-(2,5-dichlorophenyl)-2-(propylamino)acetamide’s action are primarily related to its role as a FFAR3 agonist. By activating this receptor, the compound can influence energy homeostasis at the cellular and organismal levels . This can have various effects, depending on the specific physiological context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2,5-dichlorophenyl)-2-(propylamino)acetamide. For example, factors such as pH and temperature can affect the stability of the compound, while the presence of other molecules can influence its binding to FFAR3 . Additionally, individual variations in metabolism and excretion can also impact the compound’s efficacy .

properties

IUPAC Name |

N-(2,5-dichlorophenyl)-2-(propylamino)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2O/c1-2-5-14-7-11(16)15-10-6-8(12)3-4-9(10)13/h3-4,6,14H,2,5,7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSZZCTUOOODPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(=O)NC1=C(C=CC(=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dichlorophenyl)-2-(propylamino)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]-](/img/structure/B2449012.png)

![(E)-3-Ethoxy-2-[4-(1H-pyrazol-5-ylsulfonyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2449016.png)

![(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2449020.png)

![N-(2-furylmethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B2449023.png)

![2-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2449026.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2449027.png)

![(Z)-8-(3,4-dimethoxybenzyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2449031.png)